Trideca-2,4,7-trien-1-ol

Lipid Mediator Synthesis Stereoselective Synthesis Leukotriene Chemistry

Trideca-2,4,7-trien-1-ol (CAS 85514-73-4) is an unsaturated long-chain fatty alcohol with the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 g/mol. It is most commonly identified as the specific stereoisomer (2E,4Z,7Z)-2,4,7-tridecatrien-1-ol, characterized by a 13-carbon backbone with three conjugated double bonds at positions 2, 4, and 7.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 85514-73-4
Cat. No. B15436341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrideca-2,4,7-trien-1-ol
CAS85514-73-4
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CCO
InChIInChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-12,14H,2-5,8,13H2,1H3
InChIKeyYMQZNPIWCWKUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trideca-2,4,7-trien-1-ol (CAS 85514-73-4): A Defined (2E,4Z,7Z)-Stereoisomer for Research and Synthetic Applications


Trideca-2,4,7-trien-1-ol (CAS 85514-73-4) is an unsaturated long-chain fatty alcohol with the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 g/mol [1]. It is most commonly identified as the specific stereoisomer (2E,4Z,7Z)-2,4,7-tridecatrien-1-ol, characterized by a 13-carbon backbone with three conjugated double bonds at positions 2, 4, and 7 [1][2]. Key physicochemical properties, such as a predicted boiling point of 306.1±21.0 °C and a predicted density of 0.877±0.06 g/cm³, inform its handling and formulation considerations [1].

Why Trideca-2,4,7-trien-1-ol Cannot Be Interchanged with Closely Related Analogs or In-Class Compounds


Generic substitution with in-class unsaturated alcohols or aldehydes fails for Trideca-2,4,7-trien-1-ol because its utility is fundamentally tied to its specific (2E,4Z,7Z) stereoisomerism and 13-carbon chain length. This precise configuration governs its reactivity, making it a critical building block for stereoselective synthesis [1]. In flavor and fragrance applications, this stereochemistry directly dictates sensory profile . Unlike its aldehyde analog, Trideca-2,4,7-trien-1-ol functions as a distinct precursor, not an end-product, and is a key intermediate in complex molecule synthesis like leukotrienes [1]. The evidence below quantifies these critical differentiators.

Quantitative Evidence Guide for Trideca-2,4,7-trien-1-ol: Procurement and Selection Data


Trideca-2,4,7-trien-1-ol vs. Aldehyde Analog: Precursor Role in Leukotriene Synthesis

Trideca-2,4,7-trien-1-ol is a defined precursor to its corresponding aldehyde. It is a key intermediate in the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienal, which is itself an intermediate for the synthesis of leukotriene A4 methyl ester [1]. The primary evidence of its role is as an upstream reactant. Commercial listings for the aldehyde (CAS 13552-96-0) explicitly identify Trideca-2,4,7-trien-1-ol (CAS 85514-73-4) as one of its 7 upstream raw materials .

Lipid Mediator Synthesis Stereoselective Synthesis Leukotriene Chemistry

Trideca-2,4,7-trien-1-ol vs. Aldehyde Analog: Comparative Sensory Profile Differentiation

Sensory data shows that Trideca-2,4,7-trien-1-ol and its aldehyde analog possess distinct organoleptic profiles, which is a primary differentiator in flavor and fragrance procurement. The alcohol is described as having a spicy, fragrant, warm, aromatic, and penetrating aroma resembling lavender with a slightly bitter aftertaste . In contrast, the aldehyde (CAS 13552-96-0) is reported to have fatty citrus peel, waxy, fatty, oily, and fruity odor notes, with a bitter waxy sweet taste [1]. This constitutes a significant difference in their primary sensory dimensions and ultimate application suitability.

Flavor Chemistry Sensory Analysis Fragrance Development

Trideca-2,4,7-trien-1-ol vs. Aldehyde Analog: Comparative Physicochemical Property Profile

The physicochemical properties of Trideca-2,4,7-trien-1-ol differ from its aldehyde analog (CAS 13552-96-0) in ways that affect handling and formulation. The alcohol has a molecular weight of 194.31 g/mol, a predicted density of 0.877±0.06 g/cm³, and a predicted boiling point of 306.1±21.0 °C [1]. The aldehyde has a molecular weight of 192.30 g/mol, a density of 0.869 g/cm³, and a boiling point of 309.5°C at 760 mmHg [2]. The alcohol has a higher polar surface area (PSA) of 20.23 Ų and a LogP of 3.62 , compared to the aldehyde's XLogP3 of 4.20 (est) [2].

Physical Chemistry Analytical Chemistry Formulation Science

Recommended Application Scenarios for Trideca-2,4,7-trien-1-ol Based on Evidence


Stereoselective Synthesis of Leukotriene Analogs and Polyunsaturated Lipid Mediators

Procurement is justified for projects requiring the synthesis of complex polyunsaturated lipids, specifically leukotrienes. Trideca-2,4,7-trien-1-ol serves as a key, stereospecific intermediate in the established synthetic route to leukotriene A4 methyl ester . Its role as a commercial precursor to (2E,4Z,7Z)-2,4,7-tridecatrienal [1] makes it the correct starting material for this pathway, not the aldehyde analog or a generic unsaturated alcohol. Researchers focused on lipid mediator chemistry will require this exact stereoisomer for successful, reproducible synthesis.

Development of Lavender, Spicy, and Warm Aromatic Flavor and Fragrance Formulations

Select Trideca-2,4,7-trien-1-ol for applications targeting a specific sensory profile of spicy, fragrant, warm, aromatic, penetrating, and lavender-like notes with a slightly bitter aftertaste . The aldehyde analog (CAS 13552-96-0) provides a distinctly different fatty, citrus, and fruity profile [1] and is not a suitable substitute. This compound is applicable for use in perfumery, soaps, and hair products where this defined lavender-spice character is desired .

Chromatographic Method Development and Analytical Chemistry Reference Standard

For analytical laboratories, Trideca-2,4,7-trien-1-ol serves as a distinguishable reference standard for method development and validation. Its unique combination of physicochemical properties, including a predicted density of 0.877 g/cm³, a LogP of 3.62, and a polar surface area of 20.23 Ų, differentiates it from related compounds like its aldehyde analog (LogP ~4.20) [1]. These property differences, particularly in LogP and PSA, translate to quantifiable variations in chromatographic retention time, enabling robust separation and identification in complex mixtures.

Technical Documentation Hub

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